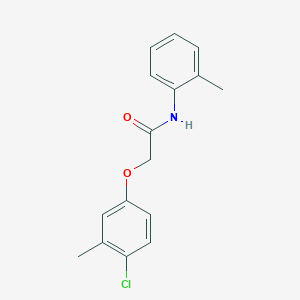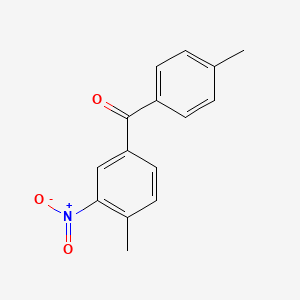
(4-methyl-3-nitrophenyl)(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methyl-3-nitrophenyl)(4-methylphenyl)methanone, also known as MNMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNMM is an organic compound with the molecular formula C15H13NO3 and a molar mass of 259.27 g/mol.
Mécanisme D'action
The mechanism of action of (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential proteins involved in the regulation of the cell cycle. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. This compound has also been shown to have anti-inflammatory properties by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. This compound has been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. This compound is also readily available and relatively inexpensive. However, this compound has some limitations for lab experiments, including its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for the research on (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone, including its potential applications in drug discovery, organic synthesis, and material science. This compound has shown potential as a lead compound for the development of novel anti-cancer drugs. This compound can also be used as a building block for the synthesis of various organic compounds. This compound has also shown potential applications in material science, including the development of OLEDs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
(4-methyl-3-nitrophenyl)(4-methylphenyl)methanone can be synthesized using various methods, including the Knoevenagel condensation reaction and the Friedel-Crafts acylation reaction. The Knoevenagel condensation reaction involves the reaction of 4-methyl-3-nitrobenzaldehyde and 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst. On the other hand, the Friedel-Crafts acylation reaction involves the reaction of 4-methyl-3-nitrobenzoyl chloride and 4-methylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
(4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated for its potential anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. In organic synthesis, this compound has been used as a building block for the synthesis of various organic compounds. This compound has also been investigated for its potential applications in material science, including the development of organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
(4-methyl-3-nitrophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-3-6-12(7-4-10)15(17)13-8-5-11(2)14(9-13)16(18)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQMJNOFVRAQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5859168.png)
![2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5859171.png)

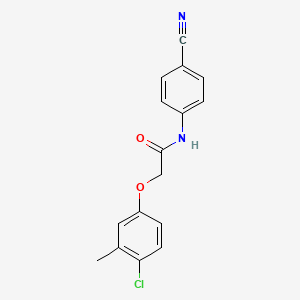
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5859184.png)
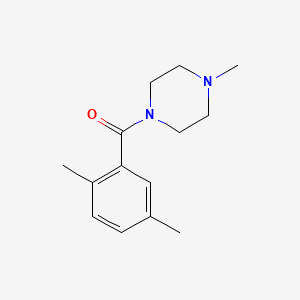
![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)phenyl]acetamide](/img/structure/B5859204.png)
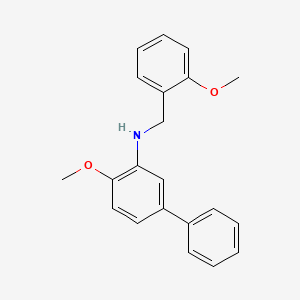
![4-methyl-N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5859219.png)
![6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5859229.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5859231.png)
